1-(2,3-Epoxypropoxy)-4-methoxynaphthalene
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Overview
Description
Epoxy compounds, such as 1,2-Epoxy-3-phenoxypropane , are known for their exceptional reactivity and compatibility with different materials . They are often used in various fields due to their unique chemical structure, which typically includes an epoxy group and other functional groups .
Synthesis Analysis
While the specific synthesis process for “1-(2,3-Epoxypropoxy)-4-methoxynaphthalene” is not available, similar compounds like silicon quantum dots (SiQDs) have been synthesized by solvothermal reaction of 3-(2,3-epoxypropoxy)propyltrimethoxysilane (GPTMS) and ethylenediaminetetraacetic acid (EDTA) .Molecular Structure Analysis
The molecular structure of epoxy compounds generally includes an epoxy group, which is a three-membered ring containing an oxygen atom . This structure is highly reactive, making epoxy compounds useful in a variety of applications .Chemical Reactions Analysis
Epoxy compounds are known for their reactivity. They can act as bases, forming salts with strong acids and addition complexes with Lewis acids . They may also react violently with strong oxidizing agents .Physical And Chemical Properties Analysis
Epoxy compounds typically have unique physical and chemical properties due to their structure. For example, they can exhibit exceptional reactivity and compatibility with different materials . They also have specific thermal and dielectric properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)oxymethyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-15-13-6-7-14(17-9-10-8-16-10)12-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUBEJQNBBJCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506410 |
Source
|
Record name | 2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14133-78-9 |
Source
|
Record name | 2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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